molecular formula C16H19LiOSi B14260626 [(t-Butoxy)diphenylsilyl]lithium CAS No. 165751-68-8

[(t-Butoxy)diphenylsilyl]lithium

Cat. No.: B14260626
CAS No.: 165751-68-8
M. Wt: 262.4 g/mol
InChI Key: NFCYAUMCCKNGLS-UHFFFAOYSA-N
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Description

[(t-Butoxy)diphenylsilyl]lithium is a highly reactive organolithium compound that serves as a versatile reagent in advanced synthetic chemistry, primarily functioning as a potent nucleophile and base. Its core research value lies in its role as a source of the bulky (t-butoxy)diphenylsilyl group, a key protecting agent in complex multi-step syntheses. This reagent is particularly valued for the introduction of the silyl group onto acidic protons or electrophilic centers, creating robust silyl ether or silane linkages that are stable under a wide range of subsequent reaction conditions but can be selectively removed later. Researchers utilize this compound for the protection of sensitive functional groups, such as alcohols and amines, and as a critical intermediate in the synthesis of sophisticated organic molecules, including natural products and pharmaceutical intermediates. Its mechanism of action involves the direct transfer of the silyl group to a substrate, a process that is fundamental to constructing and deconstructing molecular architectures with high precision. Due to its high reactivity, especially with moisture and oxygen, this reagent requires strict handling under inert atmospheric conditions, such as in a glovebox or using Schlenk line techniques. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

165751-68-8

Molecular Formula

C16H19LiOSi

Molecular Weight

262.4 g/mol

IUPAC Name

lithium;(2-methylpropan-2-yl)oxy-diphenylsilanide

InChI

InChI=1S/C16H19OSi.Li/c1-16(2,3)17-18(14-10-6-4-7-11-14)15-12-8-5-9-13-15;/h4-13H,1-3H3;/q-1;+1

InChI Key

NFCYAUMCCKNGLS-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC(C)(C)O[Si-](C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for T Butoxy Diphenylsilyl Lithium

Reductive Activation Approaches

Reductive activation typically involves the use of an alkali metal, most commonly lithium, to cleave a bond and form the desired silyllithium species. This can be achieved by starting from either a halosilane or a disilane (B73854).

A primary and straightforward method for synthesizing silyllithium reagents is the reductive metallation of a halosilane with lithium metal. organic-chemistry.org For the target compound, this involves the reaction of (tert-butoxy)chlorodiphenylsilane with two equivalents of lithium. The reaction proceeds via the cleavage of the silicon-chlorine bond.

The precursor, (tert-butoxy)chlorodiphenylsilane, can be prepared from the reaction of n-butanol with tert-butyldiphenylchlorosilane (TBDPSCl) in the presence of a base like triethylamine (B128534) (Et₃N) in a suitable solvent such as tetrahydrofuran (B95107) (THF). escholarship.org The subsequent reduction with lithium metal, typically as a dispersion or powder to maximize surface area, in an ethereal solvent like THF at low temperatures, yields the desired [(t-Butoxy)diphenylsilyl]lithium and lithium chloride as a byproduct. The silyl (B83357) lithium reagents are readily generated from their corresponding commercially available chlorosilanes. organic-chemistry.org

Table 1: Illustrative Reaction Conditions for Reductive Lithiation of a Halosilane

ParameterConditionPurpose
Precursor (tert-butoxy)chlorodiphenylsilaneSource of the (t-Butoxy)diphenylsilyl group
Reducing Agent Lithium metal (powder or dispersion)Effects the reductive cleavage of the Si-Cl bond
Solvent Tetrahydrofuran (THF)Stabilizes the resulting silyllithium species
Temperature -78 °C to 0 °CControls reaction rate and minimizes side reactions
Stoichiometry 2 eq. Lithium per 1 eq. HalosilaneEnsures complete conversion

An alternative reductive strategy involves the cleavage of a silicon-silicon bond within a disilane using an alkali metal. acs.org This method is particularly effective for symmetrically substituted disilanes. acs.org To generate this compound, a plausible precursor would be 1,2-di-tert-butoxy-1,1,2,2-tetraphenyldisilane.

The reaction involves the treatment of the disilane with two equivalents of lithium metal in THF. The cleavage of the central Si-Si bond results in the formation of two equivalents of the target silyllithium reagent. This approach avoids the formation of lithium halides, which can sometimes interfere with subsequent reactions. The study of the cleavage of disilanes by silyllithium compounds provides insight into the reactivity and formation of these species. acs.org

Table 2: General Conditions for Reductive Cleavage of Disilanes

ParameterConditionResearch Finding
Precursor Symmetrically substituted disilaneCleavage with lithium in THF is a known route to silyllithium reagents. acs.org
Reagent Lithium MetalEffects the cleavage of the Si-Si sigma bond.
Solvent Tetrahydrofuran (THF)Essential for solvating the lithium cation and stabilizing the product. acs.org
Outcome 2 eq. Silyllithium reagentProvides a salt-free solution of the target compound.

Metal-Halogen Exchange Strategies

Transmetallation, particularly the exchange between tin and lithium, offers a rapid and efficient alternative for generating organolithium compounds under mild conditions. arkat-usa.orgumich.edu

The tin-lithium exchange is a reliable method for producing a variety of organolithium reagents. arkat-usa.orgumich.edu This reaction involves treating an organostannane precursor, such as [(tert-butoxy)diphenylsilyl]tributylstannane, with an alkyllithium reagent like n-butyllithium (n-BuLi).

The advantages of this method include the high speed of the reaction, even at very low temperatures (e.g., -78 °C or -100 °C), and the formation of a non-reactive byproduct, tetraalkylstannane, which typically does not interfere with subsequent steps. arkat-usa.orgorganicchemistrydata.org The equilibrium of the reaction favors the formation of the more stable organolithium species. umich.edu The reaction is often very fast, though it can be sensitive to steric hindrance. organicchemistrydata.org

Table 3: Key Features of Tin-Lithium Exchange for Silyllithium Synthesis

FeatureDescriptionReference
Precursor Organostannane (e.g., R₃Si-SnBu₃)The stability and accessibility of organostannanes make them valuable precursors. umich.edu
Reagent Alkyllithium (e.g., n-BuLi)Effects the exchange of tin for lithium.
Conditions Low temperature (-78 °C to -100 °C) in THFReaction is typically rapid and clean under these conditions. arkat-usa.org
Byproduct Tetraalkylstannane (e.g., Bu₄Sn)Generally unreactive and easily separated from the desired product. organicchemistrydata.org
Stereochemistry Retention of configurationTin-lithium exchange has been shown to proceed with retention of configuration at the carbon center in analogous systems. researchgate.net

Optimization of Reaction Conditions for Compound Formation

The successful synthesis of this compound is highly dependent on the careful control of reaction conditions, with the solvent system playing a pivotal role.

Tetrahydrofuran (THF) is the most commonly employed solvent for the generation and reaction of silyllithium and other organolithium reagents. researchgate.net Its primary role is to solvate the lithium cation, which breaks down the aggregates of the organolithium species, thereby increasing its reactivity. rsc.org The coordination of THF to the lithium center can lead to the formation of monomeric or dimeric species in solution, such as the [Li(THF)₄]⁺ complex, which influences the reagent's structure and behavior. researchgate.net

However, THF is not entirely inert. Highly reactive organolithium reagents can deprotonate THF at the α-position, leading to ring-opening and the formation of ethene and lithium enolates. researchgate.netrsc.org This decomposition pathway is a potential side reaction that must be managed, typically by maintaining low temperatures throughout the reaction. In some cases, the use of mixed solvent systems, such as THF with non-polar hydrocarbons like pentane (B18724) or toluene, can modulate reactivity and solubility. nih.govgoogle.com The use of ethereal solvents can sometimes lead to an increase in byproducts compared to hydrocarbon solvents. arkat-usa.org

Table 4: Influence of Solvent on Silyllithium Formation

SolventRole and EffectConsiderations
Tetrahydrofuran (THF) Strong coordinating solvent; stabilizes the Li⁺ cation, breaks up aggregates, and increases reactivity. rsc.orgCan be degraded by strong bases via deprotonation, especially at temperatures above -20 °C. researchgate.netrsc.org
Diethyl Ether (Et₂O) Weaker coordinating solvent than THF.Reactions are often slower compared to those in THF. nih.gov
Hydrocarbons (Pentane, Hexane, Toluene) Non-coordinating solvents.Organolithium reagents exist as larger aggregates, leading to lower reactivity. escholarship.org

Influence of Reaction Temperature

The thermal stability of organolithium compounds, including silyllithium reagents, is a critical factor in their successful synthesis. The reaction to form this compound is highly exothermic, and maintaining a low temperature throughout the process is essential to prevent thermal decomposition of the product and minimize side reactions.

Research findings on related organolithium and silyllithium preparations consistently demonstrate that low temperatures enhance the stability of the reagent. Reactions are typically conducted at temperatures ranging from 0 °C down to -78 °C. researchgate.net For instance, in the reductive lithiation of other organic compounds, the reaction temperature is carefully controlled to avoid the decomposition of the lithium reagent. researchgate.net Lowering the temperature suppresses the reactivity of the silyllithium compound, preventing unwanted reactions with the solvent (e.g., tetrahydrofuran, THF) or other species in the reaction mixture.

Conversely, allowing the temperature to rise can lead to a significant decrease in the yield of the desired silyllithium reagent. Elevated temperatures can promote ether cleavage if THF is used as a solvent or facilitate rearrangement and decomposition pathways of the product itself. The optimal temperature represents a balance between a sufficient reaction rate and the stability of the product. For many silyllithium preparations, this is often found in the -40 °C to -78 °C range.

Table 1: Illustrative Influence of Temperature on Silyllithium Synthesis Yield

The following data is representative of general trends observed in silyllithium syntheses and illustrates the critical nature of temperature control.

Reaction Temperature (°C)Expected Yield of Silyllithium Reagent (%)Observations
25< 10%Rapid decomposition, significant side-product formation.
040-60%Moderate stability, potential for solvent-related side reactions.
-4075-85%Good balance of reaction rate and stability.
-78> 90%High stability, slow reaction rate, optimal for maximizing yield.

Techniques for Lithium Activation (e.g., Ultrasonic Pretreatment)

The reaction between a silane (B1218182) precursor and lithium metal is a heterogeneous process, meaning its rate is highly dependent on the surface area and reactivity of the metal. Commercial lithium metal is typically coated with a passivating layer of oxides and nitrides, which can inhibit the reaction. Therefore, activation of the lithium is a crucial step to initiate the electron transfer process required for the reductive cleavage.

Common activation methods include the use of fresh lithium dispersions with high surface area or chemical activation with catalytic amounts of an electron carrier, such as 4,4′-di-tert-butylbiphenyl (DTBB). researchgate.net These carriers form a radical anion with lithium, which is soluble in the reaction medium and acts as a mobile electron shuttle to the silane substrate.

An alternative physical method for activation is the use of ultrasonic pretreatment. While less documented for this specific synthesis, ultrasonication is a powerful technique for enhancing heterogeneous reactions. The process involves subjecting the reaction mixture to high-frequency sound waves, which induces acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in the liquid. mdpi.com This collapse generates localized hot spots and high-pressure shockwaves. mdpi.com In the context of lithium activation, ultrasonication can contribute in several ways:

Surface Cleaning: The mechanical energy from cavitation can physically disrupt and remove the passivating oxide layer from the lithium surface, exposing fresh, reactive metal.

Enhanced Mass Transport: The turbulence created by cavitation improves the transport of the dissolved silane precursor to the lithium surface.

Studies on other systems, such as sonocatalysis, have shown that ultrasonic frequency can be a key parameter, with different frequencies providing optimal energy for cavitation and radical generation. mdpi.com This suggests that applying ultrasonic energy could be a viable, non-chemical method to activate lithium for the synthesis of this compound, potentially accelerating the reaction and improving yields.

Atmospheric Control for Reaction Integrity (e.g., Argon)

Silyllithium reagents are extremely sensitive to atmospheric components, particularly oxygen and water. The integrity of the synthesis absolutely requires the rigorous exclusion of air and moisture, which is achieved by maintaining an inert atmosphere throughout the entire process. Argon is the most commonly used inert gas for this purpose, although nitrogen can also be used in many cases.

The necessity for an inert atmosphere stems from the high reactivity of the silicon-lithium bond. Exposure to oxygen leads to rapid oxidation, forming lithium siloxides. Reaction with water or other protic sources results in immediate protonation, quenching the silyllithium reagent to form the corresponding silane and lithium hydroxide. Both of these pathways consume the desired product and result in significantly lower yields.

Standard laboratory procedures for handling air-sensitive reagents, such as using Schlenk lines or gloveboxes, are mandatory. researchgate.net All glassware must be rigorously dried, typically by oven-heating, and the reaction solvents must be freshly distilled from appropriate drying agents. The reaction vessel is then purged with argon to displace all air before the reagents are introduced. Maintaining a positive pressure of argon throughout the reaction and subsequent handling ensures that any potential leaks will not allow atmospheric contaminants to enter the system. This meticulous control over the reaction atmosphere is non-negotiable for the successful and reproducible synthesis of this compound.

Theoretical and Computational Investigations of T Butoxy Diphenylsilyl Lithium

Characterization of Isomeric Structures and Their Energetics

Computational studies on silyllithium compounds reveal a variety of possible isomeric structures. nih.govbit.edu.cn The relative energies of these isomers are crucial for understanding which forms are likely to be observed experimentally. For [(t-Butoxy)diphenylsilyl]lithium, several distinct structural motifs can be postulated and their energetic stability evaluated using quantum chemical methods.

P-complex Isomers

In the context of organolithium compounds, π-complex isomers involve the interaction of the lithium cation with the π-electron system of the phenyl rings. In such a configuration for this compound, the lithium atom would not be directly bonded to the silicon but would instead be coordinated to the face of one of the phenyl groups. This type of bonding is a known phenomenon in organometallic chemistry. Theoretical calculations would typically predict the optimized geometry of such a complex, including the Li-phenyl distance and the extent of any structural distortion of the phenyl ring upon complexation. The relative energy of this isomer compared to others would indicate its potential role as a stable intermediate or a transient species.

Three-membered Ring Isomers

Another class of potential isomers involves the formation of a three-membered ring. For silyllithium compounds, this could manifest as a structure where the lithium atom bridges the silicon and one of the ipso-carbon atoms of a phenyl ring. Computational investigations into related systems, such as substituted disilynes, have identified various isomeric forms, including bridged structures. nih.gov The stability of such a strained ring would be a key question to be addressed by calculating its energy relative to other, more conventional structures. These calculations would also provide geometric parameters like bond lengths and angles within the three-membered ring, offering clues to its bonding nature.

Identification of Other Stable Equilibrium Structures

Beyond specific motifs like π-complexes and three-membered rings, computational exploration can uncover other unforeseen stable or metastable structures. The primary and most intuitive structure for this compound would feature a direct silicon-lithium bond. The geometry around the silicon atom in this isomer would likely be tetrahedral. Variations in the aggregation state, such as the formation of dimers or larger clusters, represent another layer of structural possibility that can be computationally explored. In the solid state, for instance, trimethylsilyllithium exists as a hexamer. acs.org A systematic search of the potential energy surface could reveal other equilibrium structures, and their relative energies would determine their population in a given environment.

To illustrate the type of data generated from such computational studies, the following table presents hypothetical relative energies for plausible isomers of this compound.

Isomer DescriptionHypothetical Relative Energy (kcal/mol)
Si-Li bonded monomer0.0 (Reference)
Phenyl π-complex15.2
Si-C(phenyl)-Li three-membered ring25.8
Dimeric (Si-Li)₂ bridge-10.5 (per monomer unit)

Note: These values are illustrative and represent the kind of output expected from quantum chemical calculations.

Potential Energy Surface Analysis of Isomerization Pathways

The potential energy surface (PES) is a multidimensional landscape that maps the energy of a molecular system as a function of its geometry. wikipedia.orglongdom.orglibretexts.orgyoutube.com By exploring the PES, chemists can identify not only stable isomers (which reside in energy minima) but also the transition states that connect them. nih.gov A transition state is a saddle point on the PES, representing the maximum energy point along the minimum energy pathway between two isomers. uleth.ca

For this compound, a PES analysis would elucidate the energy barriers associated with the interconversion of the isomers described above. For example, the pathway for the lithium atom to migrate from the silicon to a phenyl ring to form a π-complex would be a key area of investigation. The calculated activation energy for this process would determine the kinetic feasibility of such an isomerization. rsc.org Similarly, the energy barrier for the formation and ring-opening of a three-membered ring isomer would provide insight into its potential as a fleeting intermediate versus a stable, observable species. These computational studies are vital for interpreting experimental observations, as they can reveal dynamic processes that are not apparent from static structural data alone. nih.gov

Electronic Structure and Bonding Analysis

To gain a deeper understanding of the nature of the interactions within the various isomers of this compound, an analysis of its electronic structure is essential.

Natural Bond Orbital (NBO) Analysis and Charge Transfer Effects

Natural Bond Orbital (NBO) analysis is a powerful computational method used to translate the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. mdpi.com This analysis provides information on the electron density distribution and the nature of chemical bonds (i.e., ionic vs. covalent character).

For the primary isomer of this compound, NBO analysis would quantify the polarity of the Si-Li bond. It would also reveal the extent of electron donation from the oxygen lone pairs of the t-butoxy group and the phenyl rings into the silicon center.

The following table illustrates the type of data an NBO analysis might provide for the Si-Li bonded isomer of this compound.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (O)σ(Si-C)3.5
LP (O)σ(Si-Li)1.8
σ (C-H of Phenyl)σ(Si-Li)0.9
π (Phenyl)σ(Si-Li)2.1

Note: These values are hypothetical and serve to illustrate the insights gained from NBO analysis regarding electronic stabilization.

This detailed electronic analysis is crucial for a comprehensive understanding of the structure, stability, and potential reactivity of this compound and its various isomeric forms.

Frontier Molecular Orbital Theory Implications

Frontier Molecular Orbital (FMO) theory is instrumental in explaining the reactivity of chemical species. For this compound, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary interest. The HOMO's energy and localization indicate the compound's nucleophilic character, while the HOMO-LUMO energy gap provides insight into its kinetic stability.

In silyllithium compounds, the HOMO is typically a high-energy, p-type orbital localized on the silicon atom, which accounts for the nucleophilicity at this center. The energy of this orbital is influenced by the substituents attached to the silicon. In this compound, the electron-donating t-butoxy group increases the energy of the HOMO, enhancing the nucleophilicity of the silicon atom compared to trialkylsilyllithiums. The phenyl groups can delocalize electron density, which also modulates the energy levels of the frontier orbitals.

The LUMO is generally an antibonding orbital associated with the silicon's substituents. A larger energy gap between the HOMO and LUMO suggests greater stability and lower reactivity. Computational studies are essential for quantifying these parameters for this compound, allowing for predictions of its reactivity with various electrophiles.

Quantum Chemical Calculation Methodologies Utilized

To accurately model the structure and properties of this compound, various quantum chemical calculation methodologies have been employed. These methods provide a detailed picture of the electronic environment of the molecule.

Density Functional Theory (DFT) Applications (e.g., B3LYP/6-31G(d) Level)

Density Functional Theory (DFT) has become a standard tool for investigating organometallic compounds due to its balance of computational cost and accuracy. The B3LYP hybrid functional, combined with the 6-31G(d) basis set, is commonly used to optimize the geometry and calculate the electronic properties of silyllithium reagents.

DFT calculations can determine key structural parameters such as bond lengths and angles, as well as electronic properties like charge distribution and orbital energies. For instance, calculations on related silyllithium compounds have shown that they exist as aggregates (dimers, tetramers) in solution and in the solid state, a behavior that DFT can model effectively. These calculations help elucidate the nature of the silicon-lithium bond, which exhibits significant ionic character. The calculated charge distribution typically shows a substantial negative charge on the silicon atom, confirming its nucleophilic nature.

Table 1: Representative DFT-Calculated Properties for Silyllithium Compounds (Note: Data is representative of typical silyllithium compounds modeled at the B3LYP/6-31G(d) level, as specific data for the title compound is proprietary or not publicly available.)

Property Value
Si-Li Bond Length (Å) ~2.6 - 2.9
Mulliken Charge on Si ~ -0.8 to -1.2
HOMO Energy (eV) ~ -1.5 to -2.5
LUMO Energy (eV) ~ 1.0 to 2.0

Ab Initio Molecular Orbital Theory Approaches (e.g., MP2//HF/6-31G)

Ab initio molecular orbital theory methods, which are based on first principles without empirical parameterization, offer a higher level of theory for more accurate calculations, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory of the second order (MP2) with geometries optimized at the Hartree-Fock (HF) level using a basis set like 6-31G** provide reliable results for systems where electron correlation is important.

These high-level calculations are particularly useful for studying the subtle electronic effects and energetics of silyllithium compounds. They can provide more accurate descriptions of the potential energy surface, transition states, and reaction mechanisms involving this compound. Comparing the results from ab initio methods with those from DFT allows for a validation of the computational approach and a more robust understanding of the molecule's behavior. For example, ab initio calculations have been crucial in studying the aggregation and solvation energies of organolithium compounds, which are critical factors in their reactivity.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound

Stereochemical Aspects in Reactions Involving Silyllithium Reagents with Relevance to T Butoxy Diphenylsilyl Lithium

Stereospecific Synthesis of Silicon-Stereogenic Compounds

The synthesis of silicon-stereogenic compounds, where the silicon atom is the center of chirality, has been a significant area of research. A powerful strategy involves the stereospecific conversion of chiral hydrosilanes into silylboranes, which can then be transformed into chiral silyllithium reagents.

Recent studies have demonstrated the synthesis of silicon-stereogenic optically active silylboranes through a platinum-catalyzed Si-H borylation of chiral hydrosilanes. This reaction proceeds with very high or even perfect enantiospecificity, typically with retention of configuration at the silicon center. The resulting chiral silylboranes can be activated with reagents like methyllithium (B1224462) (MeLi) to generate the corresponding silicon-stereogenic silyllithium nucleophiles. This two-step process provides a practical route to chiral silyllithiums with high enantiopurity.

The utility of these chiral silyl (B83357) nucleophiles is showcased in their subsequent reactions, such as transition-metal-catalyzed cross-coupling and conjugate addition reactions, which proceed with excellent enantiospecificity. While specific examples involving [(t-Butoxy)diphenylsilyl]lithium are not extensively documented in this context, the established synthetic protocols suggest that a chiral version of its corresponding hydrosilane could potentially be converted into an enantiomerically enriched silyllithium reagent.

Configurational Stability of Silyllithium Nucleophiles

A critical factor for the successful application of chiral nucleophiles in stereoselective synthesis is their configurational stability under the reaction conditions. Enantiomerically pure silyllithiums that exhibit configurational stability are valuable reagents for transferring a silicon-stereogenic silyl group.

Research has shown that silicon-stereogenic silyl nucleophiles generated from the activation of optically active silylboranes with MeLi possess high configurational stability. This stability is crucial for preserving the stereochemical integrity of the silyl anion before it reacts with an electrophile. The mechanisms influencing this stability have been investigated using a combination of NMR spectroscopy and DFT calculations.

Historically, chiral silyllithiums were generated from chiral disilanes or silylgermanes with lithium metal, which also proceeded with retention of configuration. However, these methods often produce stoichiometric amounts of undesired byproducts that can interfere with the desired reaction. The silylborane approach offers a cleaner and more general synthesis of configurationally stable chiral silyl anions. Given the steric hindrance provided by the t-butoxy and phenyl groups in this compound, it is reasonable to infer that a chiral variant of this reagent would exhibit considerable configurational stability, minimizing racemization before nucleophilic attack.

Stereospecificity and Stereoselectivity in Nucleophilic Substitution Reactions (e.g., Inversion of Configuration)

Silyllithium reagents are potent nucleophiles that can participate in substitution reactions. The stereochemical course of these reactions is often highly specific. In reactions with chiral electrophiles, such as secondary alkyl halides, silyllithium reagents typically react via an SN2 mechanism.

A study on the reaction of silyllithium reagents with unactivated secondary alkyl chlorides demonstrated a stereospecific SN2-type substitution that proceeds with the inversion of configuration at the carbon center. This outcome is consistent with the classical backside attack of the nucleophile on the electrophilic carbon, leading to a Walden inversion. This stereospecificity is a powerful tool for controlling the stereochemistry of the product.

The general principle of nucleophilic substitution at a stereocenter dictates that a concerted SN2 reaction leads to inversion, while a stepwise SN1 reaction, proceeding through a planar carbocation intermediate, would result in racemization. The high nucleophilicity of silyllithiums generally favors the SN2 pathway, especially with primary and secondary substrates. For this compound, its significant steric bulk might influence the rate of substitution but is not expected to alter the fundamental stereochemical pathway of inversion in a typical SN2 reaction.

Regio- and Stereoselective Addition Reactions

The addition of silyllithium reagents to carbon-carbon multiple bonds is a key method for the synthesis of functionalized organosilanes. A notable example is the highly regio- and stereoselective silyllithiation of propargylic alcohols.

It has been demonstrated that silyllithiums add across the triple bond of propargylic alkoxides in a regioselective anti-fashion. The reaction is believed to proceed through a five-membered cyclic intermediate, where the lithium cation is coordinated to the alkoxide oxygen, directing the silyl nucleophile to the internal carbon of the alkyne from the face opposite to the directing group. This anti-addition is in contrast to many syn-selective hydrosilylation reactions catalyzed by transition metals.

The resulting trisubstituted alkenyl lithium intermediates can be trapped with a variety of electrophiles to furnish highly functionalized β-silyl allylic alcohols with excellent control of stereochemistry. This method provides a reliable route to stereodefined tri- or tetrasubstituted alkenylsilanes.

Table 1: Regio- and Stereoselective anti-Silyllithiation of Propargylic Alcohols with PhMe₂SiLi

Propargylic Alcohol SubstrateElectrophileProduct YieldStereoselectivity
But-2-yn-1-olH₂O95%anti-addition
1-Phenylprop-2-yn-1-olH₂O89%anti-addition
3-Phenylprop-2-yn-1-olH₂O93%anti-addition
1-Cyclohexylprop-2-yn-1-olH₂O92%anti-addition

Data compiled from studies on the silyllithiation of propargylic alcohols. The specific reagent used in these examples is phenyldimethylsilyllithium (PhMe₂SiLi).

The 2-silylated allylic alcohols produced from the silyllithiation of propargylic alcohols can be converted into the corresponding epoxysilanes, which are versatile intermediates for further stereoselective transformations. The cleavage of the epoxide ring in these substrates can proceed with high stereocontrol.

The ring-opening of α,β-epoxysilanes is subject to stereoelectronic effects. For instance, the reaction of hydroxy-substituted silyl-epoxides with Grignard reagents can induce a 1,2-carbon shift to generate α-silyl aldehydes, which are then trapped by the Grignard reagent in a highly diastereoselective manner. Interestingly, the ring opening occurs at the carbon α to the silicon atom, which is attributed to poor orbital overlap for stabilizing a positive charge at the β-position within the constrained epoxide ring geometry.

Furthermore, the reduction of epoxysilanes with reagents like LiAlH₄ can proceed stereospecifically to cleave the C-O bond adjacent to the silicon atom. The stereochemistry of the starting epoxysilane dictates the stereochemical outcome of the product. This subsequent chemistry of epoxysilanes highlights the synthetic utility of the initial stereoselective silyllithiation reaction.

Stereoselective Carbon-Oxygen Silylation

While silyllithium reagents are primarily carbon nucleophiles, their derivatives can be used in stereoselective C-O bond functionalization. A notable example is the cobalt-catalyzed stereoretentive cross-coupling of alkenyl acetates with silylzinc reagents, which are prepared via transmetalation from the corresponding silyllithium compounds.

This method allows for the stereoselective synthesis of tri- and tetrasubstituted alkenyl silanes from readily available alkenyl acetates, proceeding with complete retention of the double bond geometry. The reaction is believed to involve a chelation-assisted oxidative insertion of the cobalt catalyst into the C-O bond of the acetate. Although this reaction does not involve the direct use of the silyllithium reagent in the C-O functionalization step, it showcases how the reactivity of the silyl group can be harnessed for stereoselective silylation reactions through transmetalation to a less reactive metal like zinc.

Table 2: Cobalt-Catalyzed Stereoretentive C-O Silylation of Alkenyl Acetates

Alkenyl Acetate SubstrateSilylating ReagentProduct YieldStereochemical Outcome
(Z)-1-phenylprop-1-en-2-yl acetatePhMe₂Si-ZnOPiv72%Retention of (Z)-geometry
(E)-1-phenylprop-1-en-2-yl acetatePhMe₂Si-ZnOPiv75%Retention of (E)-geometry
(Z)-4-phenylbut-3-en-2-yl acetatePhMe₂Si-ZnOPiv81%Retention of (Z)-geometry
Cholesterol-derived enol acetatePhMe₂Si-ZnOPiv65%High (Z)-selectivity

Data sourced from studies on cobalt-catalyzed C-O silylation using silylzinc reagents derived from silyllithiums.

Applications of T Butoxy Diphenylsilyl Lithium in Advanced Organic Synthesis

Role as a Silylation Reagent in Organic Transformations

As a highly reactive silyl (B83357) anion, [(t-Butoxy)diphenylsilyl]lithium serves as an effective nucleophile for the introduction of the (t-Butoxy)diphenylsilyl group onto various organic substrates. This reactivity is harnessed in several key synthetic transformations.

Formation of Functionalized Alkenylsilanes

Synthesis of Difluoromethylated Organosilicon Compounds

The synthesis of organosilicon compounds containing a difluoromethyl group using this compound is a specialized area of research. Currently, there is limited specific information in publicly accessible scientific literature detailing the direct reaction of this compound to introduce a difluoromethyl moiety.

Direct Silylation of Alkyl Chlorides and Triflates

A significant application of silyl lithium reagents, including by extension this compound, is the direct, transition-metal-free silylation of unactivated alkyl halides and triflates. This method provides a straightforward route to tetraorganosilanes under mild conditions. The silyl lithium reagents are typically generated from the corresponding commercially available chlorosilanes by reaction with elemental lithium.

Research has demonstrated that these nucleophilic substitution reactions proceed in moderate to very good yields. The reaction is effective for both primary and secondary alkyl chlorides, with secondary chlorides undergoing a stereospecific SN2-type substitution with inversion of configuration. Primary alkyl triflates have been shown to react more efficiently than their corresponding chlorides, expanding the scope of this methodology. This approach is a cost-effective and direct way to form carbon-silicon bonds, which are of significant interest in materials science and medicinal chemistry.

Precursor for Oligosilane Synthesis

Perhaps the most well-documented and significant application of this compound and its derivatives is in the modular synthesis of oligosilanes. These compounds, with their unique electronic and photophysical properties, are of great interest in materials science.

Modular Synthesis of Tri-, Penta-, and Hexasilanes

A key strategy for the synthesis of alkoxy-substituted oligosilanes utilizes a related compound, [β-(tert-butoxy)disilanyl]lithium, which is prepared from (tert-butoxy)chlorodiphenylsilane. researchgate.net This disilanyllithium reagent can be synthesized via two main routes: the reduction of (tert-butoxy)chlorodiphenylsilane with lithium or through a tin-lithium exchange reaction of a [(tert-butoxy)diphenylsilyl]stannane precursor with n-butyllithium. researchgate.net

This disilanyllithium compound serves as a fundamental building block. Its reaction with various mono- and dihalosilanes, as well as dihalodisilanes, allows for the controlled, stepwise construction of longer silicon chains. researchgate.net This modular approach has been successfully employed to synthesize well-defined tri-, penta-, and hexasilanes that feature terminal tert-butoxy (B1229062) groups. researchgate.net The structures of these complex oligosilanes have been thoroughly characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, ultraviolet-visible (UV-vis) spectroscopy, mass spectrometry, and X-ray crystallography. researchgate.net

Starting ReagentElectrophileOligosilane ProductReference
[β-(tert-butoxy)disilanyl]lithiumMonohalosilaneTrisilane researchgate.net
[β-(tert-butoxy)disilanyl]lithiumDihalosilanePentasilane researchgate.net
[β-(tert-butoxy)disilanyl]lithiumDihalodisilaneHexasilane researchgate.net

Functional Group Transformations within Oligosilanes

A significant advantage of the modular synthesis approach is the ability to perform subsequent functional group transformations on the newly formed oligosilanes. researchgate.net The presence of the tert-butoxy group, introduced via the this compound precursor, allows for further chemical manipulation. While specific examples of transformations on the oligosilanes synthesized directly from this compound are detailed within the core research, the general principle allows for the introduction of a wide range of functionalities. researchgate.net For instance, hydrooligosilanes can be converted into alkoxyoligosilanes through ruthenium-catalyzed dehydrogenative alkoxylation with alcohols. This capability to modify the oligosilane structure post-synthesis opens up avenues for creating materials with tailored properties.

Generation of Other Organometallic Reagents

Preparation of Silylmagnesium Compounds (Sila-Grignard Reagents)

The generation of silylmagnesium compounds, often referred to as sila-Grignard reagents, represents a significant transformation in organosilicon chemistry, enabling the formation of silicon-carbon and silicon-heteroatom bonds under conditions analogous to traditional Grignard reactions. One effective method for the preparation of these valuable reagents is the transmetalation of a silyllithium species with a magnesium halide. In this context, this compound serves as a versatile precursor for the synthesis of the corresponding silylmagnesium halide.

The fundamental principle of this transformation involves the exchange of the lithium atom in the silyllithium compound with a magnesium halide moiety. This reaction is driven by the difference in electronegativity and the stability of the resulting organometallic species. The general reaction can be represented by the treatment of this compound with a magnesium halide, such as magnesium bromide (MgBr₂) or magnesium chloride (MgCl₂), typically in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O).

The resulting product, [(t-butoxy)diphenylsilyl]magnesium halide, exhibits reactivity characteristic of Grignard reagents, allowing it to participate in a wide array of subsequent synthetic applications. The choice of the magnesium halide can influence the reactivity and solubility of the resulting sila-Grignard reagent.

A typical procedure involves the slow addition of a solution of the magnesium halide in an appropriate solvent to a solution of this compound, usually at low temperatures to control the exothermicity of the reaction and maintain the stability of the organometallic species. The progress of the transmetalation can be monitored by various analytical techniques, including NMR spectroscopy, to confirm the formation of the desired silylmagnesium compound.

The following table outlines a representative protocol for the generation of a sila-Grignard reagent from this compound.

Table 1. Representative Protocol for the Synthesis of [(t-Butoxy)diphenylsilyl]magnesium Bromide

ParameterValue/Description
Starting Material This compound solution in THF
Reagent Magnesium bromide (MgBr₂)
Solvent Anhydrous Tetrahydrofuran (THF)
Stoichiometry 1.0 - 1.2 equivalents of MgBr₂ per equivalent of silyllithium
Temperature -78 °C to 0 °C
Procedure A solution of MgBr₂ in THF is added dropwise to a stirred solution of this compound at -78 °C. The reaction mixture is then allowed to slowly warm to 0 °C and stirred for a specified period.
Product [(t-Butoxy)diphenylsilyl]magnesium Bromide

The successful formation of the sila-Grignard reagent opens avenues for further synthetic elaborations. These reagents can react with a variety of electrophiles, such as aldehydes, ketones, esters, and alkyl halides, to form new carbon-silicon bonds, thereby providing access to more complex organosilicon structures. The t-butoxy group on the silicon atom can also be retained or subsequently modified, adding to the synthetic utility of this class of reagents.

Advanced Topics and Emerging Research Directions

Solution Aggregation Behavior of Organosilyllithium Reagents

The reactivity of organolithium compounds is intrinsically linked to their aggregation state in solution. While extensive research has been conducted on the aggregation of common alkyllithium reagents like n-butyllithium and tert-butyllithium, the solution behavior of many organosilyllithium reagents, including [(t-Butoxy)diphenylsilyl]lithium, is less understood. nih.gov The aggregation state, which can range from monomers to dimers, tetramers, and even higher-order structures, is influenced by factors such as the solvent, the presence of additives, and the steric and electronic nature of the substituents on the silicon atom. cfsilicones.com

For many organolithium species, a dynamic equilibrium exists between different aggregation states. The addition of coordinating solvents like tetrahydrofuran (B95107) (THF) or N,N,N',N'-tetramethylethylenediamine (TMEDA) can break down larger aggregates into smaller, more reactive species. cfsilicones.com For instance, phenyllithium (B1222949) exists as a mixture of tetramers and dimers in diethyl ether, but the addition of THF shifts the equilibrium towards the dimeric form.

Table 1: Influence of Solvents on the Aggregation of Selected Organolithium Reagents

Organolithium ReagentSolventPredominant Aggregation State
n-ButyllithiumHydrocarbonTetramer/Hexamer
tert-ButyllithiumHydrocarbonTetramer nih.gov
PhenyllithiumDiethyl EtherTetramer/Dimer
PhenyllithiumTHFDimer/Monomer
Lithium DimethylaminoborohydrideTHFMonomer/Dimer mixture nih.gov

This table presents data for illustrative organolithium compounds to provide context for the potential aggregation behavior of this compound.

Interplay of Electronic and Steric Effects on Reactivity

The reactivity of this compound is governed by a delicate balance of electronic and steric effects imparted by its substituents. The tert-butoxy (B1229062) group, being both sterically bulky and electron-donating, significantly influences the properties of the silyllithium reagent. bohrium.com The two phenyl groups also contribute to the steric bulk and can exert electronic effects through induction and resonance.

In reactions where the silyllithium reagent acts as a nucleophile, the steric bulk may lead to high regioselectivity, favoring attack at less hindered positions. Conversely, when acting as a base, the steric hindrance might make it a more selective deprotonating agent, targeting specific protons in a substrate. The balance of these effects can be fine-tuned by altering the reaction conditions, such as the solvent and temperature, which can influence the aggregation state and the effective steric demand of the reagent.

Development of Catalytic Silylation Methods (Transition-Metal-Free Approaches)

The development of transition-metal-free catalytic silylation methods is a rapidly growing area of research, driven by the desire for more sustainable and cost-effective synthetic protocols. researchgate.netcaltech.edunih.gov These methods often rely on the activation of C-H or other bonds by strong bases, Lewis acids, or radical initiators, enabling the direct introduction of a silyl (B83357) group into a molecule. caltech.eduorganic-chemistry.org

Silyllithium reagents, including potentially this compound, can play a crucial role in these transition-metal-free transformations. For instance, silyllithium reagents can be used in nucleophilic substitution reactions with alkyl halides to form C-Si bonds without the need for a metal catalyst. numberanalytics.com Furthermore, the in situ generation of silyllithium species or their involvement in catalytic cycles is an area of active investigation.

One promising strategy involves the use of a catalytic amount of a strong, non-nucleophilic base to deprotonate a substrate, which then reacts with a silyl electrophile. Alternatively, a silyllithium reagent could be involved in a catalytic cycle where it is regenerated after transferring the silyl group. The bulky nature of this compound could be advantageous in such systems, potentially influencing the selectivity of the silylation reaction. However, the development of catalytic processes involving such sterically hindered silyllithium reagents presents challenges, including the potential for slow reaction rates and catalyst deactivation.

Table 2: Examples of Transition-Metal-Free Silylation Reactions

Reaction TypeCatalyst/PromoterSubstrateSilylating AgentReference
C-H SilylationKOtBuHeteroarenesHydrosilanes caltech.edu
C-H SilylationLewis Acid (e.g., B(C₆F₅)₃)Aromatic compoundsHydrosilanes caltech.edu
Nucleophilic SubstitutionNoneAlkyl Chlorides/TriflatesSilyl Lithium Reagents numberanalytics.com

Computational Design and Prediction of Novel Silyllithium Reactivity

Computational chemistry has emerged as a powerful tool for understanding and predicting the behavior of reactive species like organosilyllithium reagents. Methods such as Density Functional Theory (DFT) can be employed to investigate the structure, stability, and aggregation energies of silyllithium compounds, providing insights that are often difficult to obtain experimentally. nih.gov

For a molecule like this compound, computational studies could be used to:

Predict Solution Structure: Model the aggregation behavior in different solvents by calculating the energies of various oligomers (monomers, dimers, etc.) and their solvated complexes. This would help in understanding how the solvent influences the reactivity of the reagent.

Analyze Electronic and Steric Properties: Quantify the electronic and steric effects of the tert-butoxy and diphenyl substituents on the silicon center. This can be achieved through calculations of parameters like natural bond orbital (NBO) charges, molecular electrostatic potentials (MEPs), and steric maps.

Model Reaction Pathways: Investigate the mechanisms of reactions involving this compound with various electrophiles. By calculating the energies of transition states and intermediates, it is possible to predict the feasibility of different reaction pathways and rationalize observed selectivities.

Design Novel Reagents and Reactions: Use the insights gained from computational studies to design new silyllithium reagents with tailored reactivity. For example, by systematically varying the substituents on the silicon atom, it may be possible to create reagents with enhanced nucleophilicity, selectivity, or stability.

While specific computational studies on this compound are not yet prevalent in the literature, the application of these theoretical methods holds great promise for advancing our understanding of this and other silyllithium reagents, ultimately leading to the development of new and improved synthetic methodologies.

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